Cas no 2229472-53-9 (1-1-(4,4-difluorocyclohexyl)cyclopropylethan-1-one)

1-1-(4,4-Difluorocyclohexyl)cyclopropylethan-1-one is a fluorinated cyclohexyl-substituted cyclopropyl ketone with potential applications in pharmaceutical and agrochemical synthesis. Its unique structure, featuring a difluorocyclohexyl moiety and a cyclopropyl ketone group, offers enhanced stability and reactivity, making it a valuable intermediate in the development of bioactive compounds. The presence of fluorine atoms improves metabolic stability and lipophilicity, which can be advantageous in drug design. This compound is particularly useful in medicinal chemistry for the exploration of novel therapeutic agents due to its rigid, sterically defined framework. High purity and well-characterized synthetic pathways ensure reproducibility for research and industrial use.
1-1-(4,4-difluorocyclohexyl)cyclopropylethan-1-one structure
2229472-53-9 structure
Product name:1-1-(4,4-difluorocyclohexyl)cyclopropylethan-1-one
CAS No:2229472-53-9
MF:C11H16F2O
Molecular Weight:202.240950584412
CID:5902589
PubChem ID:165693040

1-1-(4,4-difluorocyclohexyl)cyclopropylethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-1-(4,4-difluorocyclohexyl)cyclopropylethan-1-one
    • 2229472-53-9
    • 1-[1-(4,4-difluorocyclohexyl)cyclopropyl]ethan-1-one
    • EN300-1950839
    • インチ: 1S/C11H16F2O/c1-8(14)10(6-7-10)9-2-4-11(12,13)5-3-9/h9H,2-7H2,1H3
    • InChIKey: MANCRYZIYBVLCX-UHFFFAOYSA-N
    • SMILES: FC1(CCC(CC1)C1(C(C)=O)CC1)F

計算された属性

  • 精确分子量: 202.11692145g/mol
  • 同位素质量: 202.11692145g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 246
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 17.1Ų

1-1-(4,4-difluorocyclohexyl)cyclopropylethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1950839-0.05g
1-[1-(4,4-difluorocyclohexyl)cyclopropyl]ethan-1-one
2229472-53-9
0.05g
$912.0 2023-09-17
Enamine
EN300-1950839-0.25g
1-[1-(4,4-difluorocyclohexyl)cyclopropyl]ethan-1-one
2229472-53-9
0.25g
$999.0 2023-09-17
Enamine
EN300-1950839-0.5g
1-[1-(4,4-difluorocyclohexyl)cyclopropyl]ethan-1-one
2229472-53-9
0.5g
$1043.0 2023-09-17
Enamine
EN300-1950839-10.0g
1-[1-(4,4-difluorocyclohexyl)cyclopropyl]ethan-1-one
2229472-53-9
10g
$4667.0 2023-06-01
Enamine
EN300-1950839-0.1g
1-[1-(4,4-difluorocyclohexyl)cyclopropyl]ethan-1-one
2229472-53-9
0.1g
$956.0 2023-09-17
Enamine
EN300-1950839-10g
1-[1-(4,4-difluorocyclohexyl)cyclopropyl]ethan-1-one
2229472-53-9
10g
$4667.0 2023-09-17
Enamine
EN300-1950839-5g
1-[1-(4,4-difluorocyclohexyl)cyclopropyl]ethan-1-one
2229472-53-9
5g
$3147.0 2023-09-17
Enamine
EN300-1950839-1g
1-[1-(4,4-difluorocyclohexyl)cyclopropyl]ethan-1-one
2229472-53-9
1g
$1086.0 2023-09-17
Enamine
EN300-1950839-5.0g
1-[1-(4,4-difluorocyclohexyl)cyclopropyl]ethan-1-one
2229472-53-9
5g
$3147.0 2023-06-01
Enamine
EN300-1950839-1.0g
1-[1-(4,4-difluorocyclohexyl)cyclopropyl]ethan-1-one
2229472-53-9
1g
$1086.0 2023-06-01

1-1-(4,4-difluorocyclohexyl)cyclopropylethan-1-one 関連文献

1-1-(4,4-difluorocyclohexyl)cyclopropylethan-1-oneに関する追加情報

1-1-(4,4-Difluorocyclohexyl)cyclopropylethan-1-one: A Comprehensive Overview

1-1-(4,4-Difluorocyclohexyl)cyclopropylethan-1-one, also known by its CAS number 2229472-53-9, is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which combines a cyclopropane ring with a ketone group and a difluorocyclohexyl substituent. The combination of these structural elements gives rise to intriguing chemical properties and potential applications in various industries.

The synthesis of 1-1-(4,4-Difluorocyclohexyl)cyclopropylethan-1-one involves advanced organic synthesis techniques, including the use of transition metal catalysts and carefully controlled reaction conditions. Recent studies have highlighted the importance of stereochemistry in the synthesis of this compound, with researchers exploring methods to achieve high enantiomeric excess. These advancements have been documented in leading journals such as Journal of Organic Chemistry and Chemical Communications, underscoring the compound's relevance in contemporary chemical research.

The physical and chemical properties of 1-1-(4,4-Difluorocyclohexyl)cyclopropylethan-1-one have been extensively studied. The compound exhibits a high degree of stability due to the electron-withdrawing effects of the fluorine atoms in the cyclohexane ring. This stability makes it a promising candidate for use in high-performance materials, such as polymers and coatings. Additionally, the compound's solubility properties have been optimized through modifications to its substituent groups, enhancing its suitability for various industrial applications.

In terms of biological activity, recent research has focused on the potential of 1-1-(4,4-Difluorocyclohexyl)cyclopropylethan-1-one as a lead compound for drug development. Studies conducted at prestigious institutions such as Stanford University and the University of Cambridge have demonstrated that this compound exhibits moderate activity against certain enzymes involved in metabolic disorders. While further research is needed to fully understand its pharmacokinetic properties, these findings suggest that the compound could play a role in the development of novel therapeutic agents.

The environmental impact of 1-1-(4,4-Difluorocyclohexyl)cyclopropylethan-1-one has also been a topic of interest. Researchers have investigated its biodegradation pathways under various environmental conditions, with results indicating that the compound undergoes rapid degradation in aerobic environments. This information is crucial for assessing its potential risks to ecosystems and ensuring its safe use in industrial processes.

In conclusion, 1-1-(4,4-Difluorocyclohexyl)cyclopropylethan-1-one, or CAS number 2229472-53-9, represents a fascinating example of modern organic chemistry. Its unique structure, coupled with advancements in synthesis and application research, positions it as a valuable tool for future innovations across multiple disciplines. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial fields.

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